N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic organic compound featuring a 5-chlorothiophene moiety linked via a methoxyethyl group to an ethanediamide bridge, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring. The compound’s design integrates pharmacophores common in bioactive molecules: the chlorothiophene group may enhance lipophilicity and electronic interactions, while the benzodioxin ring could contribute to binding selectivity .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-23-13(14-4-5-15(18)26-14)9-19-16(21)17(22)20-10-2-3-11-12(8-10)25-7-6-24-11/h2-5,8,13H,6-7,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMHKJJPCKUKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 5-chlorothiophene and 2,3-dihydro-1,4-benzodioxin. These intermediates are then subjected to various reaction conditions, including alkylation, amidation, and cyclization, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Antimicrobial Acetamide Derivatives
Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., 8a-k from ) share the benzodioxin-acetamide core with the target compound. Key differences include:
- Substituent Variation : The oxadiazole-sulfanyl group in analogs versus the chlorothiophene-methoxyethyl group in the target compound.
- Activity Profile : Analogs exhibit potent antibacterial activity (e.g., against Staphylococcus aureus and Escherichia coli) with low cytotoxicity (hemolysis <15% at 100 µg/mL). The target compound’s chlorothiophene may enhance gram-negative activity due to increased membrane permeability .
Table 1: Antimicrobial Analogs vs. Target Compound
Agrochemical Acetamide Derivatives
and highlight chloroacetamides (e.g., alachlor, dimethenamid) as herbicides. These share a chloro-substituted aromatic ring and methoxy groups, akin to the target compound’s chlorothiophene and methoxyethyl chain. Key contrasts include:
- Core Structure: Agrochemicals use simpler acetamide backbones (e.g., alachlor: C14H20ClNO2), whereas the target compound’s ethanediamide bridge and benzodioxin add complexity.
- Application : Alachlor inhibits fatty acid elongation in plants. The target compound’s benzodioxin may confer environmental persistence, but its bioactivity in plants is unverified .
Table 2: Agrochemical Analogs vs. Target Compound
| Compound | Molecular Formula | Key Substituents | Primary Use |
|---|---|---|---|
| Alachlor | C14H20ClNO2 | Chloro, methoxymethyl | Herbicide |
| Target Compound | Not reported | Chlorothiophene, benzodioxin | Research use |
Benzodioxin-Containing Research Compounds
describes 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-(dimethylaminomethyl)phenyl]-2-methoxypyridin-3-amine (C23H25N3O3), which shares the benzodioxin moiety but replaces the acetamide with a pyridin-3-amine group. Differences include:
- Functional Groups : The pyridine ring in the analog versus the ethanediamide-thiophene system in the target compound.
- Applications : The analog is marked for research use only, suggesting a trend among benzodioxin derivatives to remain in preclinical stages .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN2O3S |
| Molecular Weight | 385.9 g/mol |
| CAS Number | 2034412-45-6 |
The structure features a thiophene ring with a chlorine substituent and a methoxyethyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors involved in neurotransmission, influencing physiological responses such as pain and inflammation.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Its structural analogs have demonstrated cytotoxicity against cancer cell lines, indicating that further investigation into its potential as an anticancer agent is warranted.
Study 1: Antimicrobial Efficacy
A study investigating compounds related to this compound found that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiophene ring in enhancing biological activity.
Study 2: Anticancer Activity
In another study focusing on similar compounds, researchers evaluated the cytotoxic effects against various cancer cell lines. Results indicated that modifications to the benzodioxin moiety could enhance the compound's effectiveness in inhibiting cancer cell proliferation.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-(...) | Moderate | Promising |
| N-[2-(5-bromothiophen-2-yl)-N'-(...) | High | Moderate |
| N-[2-(5-fluorothiophen-2-yl)-N'-(...) | Low | High |
This table highlights the varying degrees of biological activity among structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
